Amylene dichloride Amylene dichloride
Brand Name: Vulcanchem
CAS No.: 507-45-9
VCID: VC7977306
InChI: InChI=1S/C5H10Cl2/c1-4(6)5(2,3)7/h4H,1-3H3
SMILES: CC(C(C)(C)Cl)Cl
Molecular Formula: C5H10Cl2
Molecular Weight: 141.04 g/mol

Amylene dichloride

CAS No.: 507-45-9

Cat. No.: VC7977306

Molecular Formula: C5H10Cl2

Molecular Weight: 141.04 g/mol

* For research use only. Not for human or veterinary use.

Amylene dichloride - 507-45-9

Specification

CAS No. 507-45-9
Molecular Formula C5H10Cl2
Molecular Weight 141.04 g/mol
IUPAC Name 2,3-dichloro-2-methylbutane
Standard InChI InChI=1S/C5H10Cl2/c1-4(6)5(2,3)7/h4H,1-3H3
Standard InChI Key TXTORVZCRUFBBO-UHFFFAOYSA-N
SMILES CC(C(C)(C)Cl)Cl
Canonical SMILES CC(C(C)(C)Cl)Cl

Introduction

Chemical Identity and Structural Features

Amylene dichloride is a branched alkane derivative substituted with two chlorine atoms at the 2- and 3-positions of the 2-methylbutane backbone. Its IUPAC name, 2,3-dichloro-2-methylbutane, reflects this structure. The compound’s stereochemical configuration is designated as dl-form, though detailed studies on its stereoisomerism remain sparse .

Table 1: Key Identifiers of Amylene Dichloride

PropertyValue
CAS Registry Number507-45-9
Molecular FormulaC5H10Cl2\text{C}_5\text{H}_{10}\text{Cl}_2
Molecular Weight141.04 g/mol
Density (d415d_4^{15})1.0696
Boiling Point138°C (760 mmHg)
Refractive Index (nD18n_D^{18})1.4450

The chlorine atoms’ positions on the tertiary carbon (C2) and adjacent secondary carbon (C3) confer unique reactivity patterns, particularly in substitution and elimination reactions .

Synthesis and Industrial Production

Historical Synthesis Methods

Amylene dichloride was first synthesized in the early 20th century through the chlorination of trimethylethylene (2-methyl-2-butene). Two primary routes have been documented:

  • Direct Chlorination: Treatment of trimethylethylene with chlorine gas (Cl2\text{Cl}_2) or sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) under controlled conditions .

  • Neopentyl Iodide Route: Reaction of neopentyl iodide ((CH3)3CCH2I(\text{CH}_3)_3\text{CCH}_2\text{I}) with chlorine, as described by Beringer and Schultz in 1955 .

The direct chlorination method dominated early production due to its simplicity, though side reactions (e.g., over-chlorination) necessitated careful temperature modulation.

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to chlorinate trimethylethylene at elevated temperatures (40–60°C) and pressures (1–2 atm). Catalysts such as ferric chloride (FeCl3\text{FeCl}_3) accelerate the reaction, achieving conversions exceeding 85%. Post-synthesis purification involves fractional distillation to isolate amylene dichloride (boiling range: 135–140°C) from unreacted starting materials and by-products like trichlorinated isomers .

Table 2: Synthesis Parameters for Amylene Dichloride

MethodReagents/ConditionsYield (%)
Chlorination of TrimethylethyleneCl2\text{Cl}_2, 50°C, 1 atm78
Neopentyl Iodide RouteCl2\text{Cl}_2, Et2O\text{Et}_2\text{O}, 25°C65

Physicochemical Properties

Physical Characteristics

Amylene dichloride is a colorless liquid with a density (d415d_4^{15}) of 1.0696, making it denser than water. Its boiling point of 138°C at standard atmospheric pressure and refractive index (nD18n_D^{18}) of 1.4450 align with trends observed in branched chlorinated alkanes . The compound’s insolubility in water (logPoct/water2.8\log P_{\text{oct/water}} \approx 2.8) contrasts with high solubility in ethanol (EtOH\text{EtOH}) and diethyl ether (Et2O\text{Et}_2\text{O}), facilitating its use in organic extractions.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 200°C, liberating hydrogen chloride (HCl\text{HCl}) and forming unsaturated hydrocarbons (e.g., 2-methyl-1,3-butadiene). Stabilizers like amylene (2-methyl-2-butene) are often added to commercial grades to inhibit autocatalytic decomposition during storage .

Chemical Reactivity and Functional Transformations

The electron-withdrawing chlorine atoms render amylene dichloride susceptible to nucleophilic substitution (SN\text{S}_N) and elimination (E2\text{E}_2) reactions.

Substitution Reactions

Treatment with aqueous sodium hydroxide (NaOH\text{NaOH}) yields 2-methyl-2-butanol via SN1\text{S}_N1 mechanisms, with the tertiary carbocation intermediate stabilizing the reaction pathway.

C5H10Cl2+2NaOHC5H12O+2NaCl+H2O\text{C}_5\text{H}_{10}\text{Cl}_2 + 2 \text{NaOH} \rightarrow \text{C}_5\text{H}_{12}\text{O} + 2 \text{NaCl} + \text{H}_2\text{O}

Elimination Reactions

Dehydrohalogenation using alcoholic potassium hydroxide (KOH\text{KOH}) produces 2-methyl-1,3-butadiene, a diene valuable in polymerization reactions:

C5H10Cl2+2KOHC5H8+2KCl+2H2O\text{C}_5\text{H}_{10}\text{Cl}_2 + 2 \text{KOH} \rightarrow \text{C}_5\text{H}_8 + 2 \text{KCl} + 2 \text{H}_2\text{O}

Table 3: Reaction Pathways of Amylene Dichloride

Reaction TypeReagentsMajor Product
Nucleophilic SubstitutionNaOH\text{NaOH}, H2O\text{H}_2\text{O}2-Methyl-2-butanol
EliminationKOH\text{KOH}, EtOH\text{EtOH}2-Methyl-1,3-butadiene

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} NMR signals at δ\delta 1.6–1.8 ppm (methyl groups) and δ\delta 3.4–3.6 ppm (chlorine-adjacent protons).

  • IR Spectroscopy: C-Cl stretches observed at 550–600 cm1^{-1}.

Chromatographic Techniques

Gas chromatography (GC) with flame ionization detection (FID) achieves baseline separation of amylene dichloride from common impurities (e.g., trimethylethylene, trichlorinated by-products).

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